
Miripirium chloride
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Miripirium chloride is primarily used as an antimicrobial preservative in some pharmaceutical products . It is a germicidal detergent that is used as a preservative in injectable formulations .
Mode of Action
As an antimicrobial preservative, this compound works by inhibiting the growth of bacteria and other microbes, thereby preventing contamination and spoilage of pharmaceutical products . .
Biochemical Pathways
As an antimicrobial agent, it likely disrupts essential cellular processes in microbes, leading to their death or inhibition of growth .
Result of Action
The primary result of this compound’s action is the prevention of microbial contamination in pharmaceutical products, ensuring their safety and efficacy . It should be noted that additives of methylprednisolone acetate formulations such as this compound can be neurotoxic when injected intrathecally .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound from neat myristyl chloride and γ-picoline in continuous flow is a high-p,T,c chemical intensification process . The material-of-construction (MOC) of the flow reactor can impact the nature of the product obtained under the reaction conditions .
Analyse Biochimique
Biochemical Properties
Miripirium chloride plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules, disrupting their normal functions. The compound is known to interact with cell membrane proteins, leading to increased permeability and eventual cell lysis. This interaction is primarily due to the cationic nature of this compound, which allows it to bind to negatively charged components of the cell membrane .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s interaction with cell membranes leads to increased permeability, which can result in cell death. Additionally, this compound has been shown to induce oxidative stress in cells, further contributing to its antimicrobial effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to cell membrane proteins, increasing membrane permeability and leading to cell lysis. This compound also inhibits certain enzymes, disrupting normal cellular functions. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its antimicrobial activity can decrease due to degradation. Long-term exposure to this compound can lead to adaptive responses in cells, such as increased expression of efflux pumps and other resistance mechanisms. These changes can reduce the compound’s effectiveness over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity. At high doses, this compound can cause toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and can be severe at high concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. This inhibition can lead to the accumulation of certain metabolites and depletion of others, disrupting normal cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic nature allows it to bind to negatively charged molecules, facilitating its transport across cell membranes. This compound can accumulate in certain tissues, leading to localized effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cell membrane, cytoplasm, and organelles. The compound’s activity and function can be influenced by its subcellular localization. For example, this compound’s interaction with cell membrane proteins is crucial for its antimicrobial effects. Additionally, the compound can be directed to specific compartments through targeting signals and post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorure de miripirium est généralement synthétisé par chauffage du chlorure de myristyle (1-chlorotétradécane) avec de la gamma-picoline (4-méthylpyridine) à des températures allant de 145 à 150 °C. Cette réaction est un processus de quaternisation qui nécessite un chauffage prolongé, généralement pendant 8 à 12 heures .
Méthodes de production industrielle
Dans les milieux industriels, la synthèse du chlorure de miripirium a été optimisée grâce à l'utilisation de techniques de flux continu. Cette méthode implique l'intensification chimique de la réaction dans des conditions de haute pression et de haute température, réduisant considérablement le temps de réaction à environ 45 minutes tout en maintenant un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de miripirium subit principalement des réactions de substitution en raison de sa structure d'ammonium quaternaire. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.
Réactifs et conditions courants
Réactions de substitution : Impliquent généralement des nucléophiles tels que des ions hydroxyde ou d'autres anions.
Réactions d'oxydation : Peuvent se produire en présence d'agents oxydants forts comme le permanganate de potassium.
Réactions de réduction : Peuvent impliquer des agents réducteurs tels que le borohydrure de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers sels de pyridinium substitués, tandis que les réactions d'oxydation et de réduction peuvent conduire à différentes formes oxydées ou réduites du composé .
Applications De Recherche Scientifique
Le chlorure de miripirium a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme conservateur dans diverses formulations chimiques et comme réactif en chimie de synthèse.
Biologie : Utilisé dans des études biologiques pour ses propriétés antimicrobiennes.
Médecine : Incorporé dans des produits pharmaceutiques tels que Depo-Medrol et Depo-Provera comme conservateur
Industrie : Utilisé dans les médicaments vétérinaires et a été étudié comme conservateur pour les vaccins.
Mécanisme d'action
Le chlorure de miripirium exerce ses effets antimicrobiens en perturbant les membranes cellulaires des micro-organismes. La nature cationique du composé lui permet d'interagir avec les composants chargés négativement des membranes cellulaires microbiennes, conduisant à la lyse et à la mort cellulaire . Ce mécanisme est similaire à celui d'autres composés d'ammonium quaternaire, qui ciblent la bicouche lipidique des membranes cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorure de benzalkonium : Un autre composé d'ammonium quaternaire ayant des propriétés antimicrobiennes similaires.
Chlorure de cétylpyridinium : Utilisé comme antiseptique dans les bains de bouche et les pastilles pour la gorge.
Chlorure de dodécyltriméthylammonium : Couramment utilisé dans les produits de nettoyage industriels et ménagers.
Unicité
Le chlorure de miripirium est unique en raison de sa structure spécifique, qui offre un équilibre entre les propriétés hydrophobes et hydrophiles, le rendant très efficace comme conservateur dans les formulations pharmaceutiques. Ses méthodes de production industrielle optimisées en font également une option rentable pour les applications à grande échelle .
Propriétés
IUPAC Name |
4-methyl-1-tetradecylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTSINFCZHUVLI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046834 | |
| Record name | Miripirium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2748-88-1 | |
| Record name | Myristyl-γ-picolinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2748-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miripirium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002748881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quatresin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 4-methyl-1-tetradecyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Miripirium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1-tetradecylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRIPIRIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D6CWI0P23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


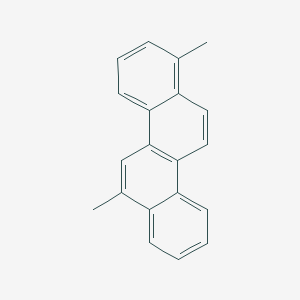
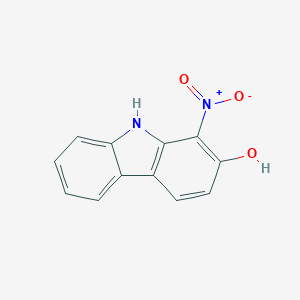


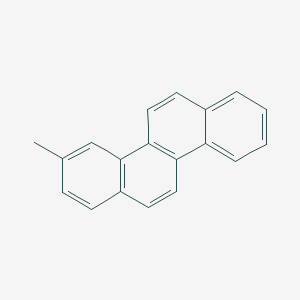
![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)

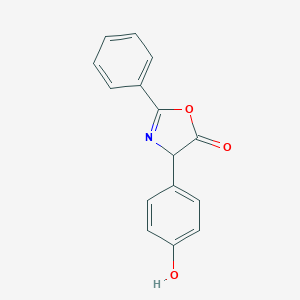
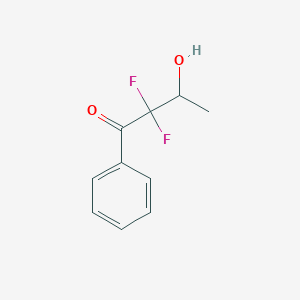

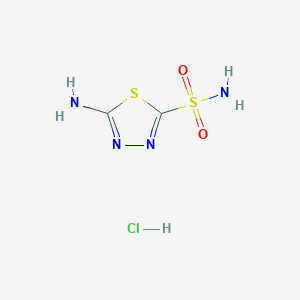
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
![(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B135482.png)

